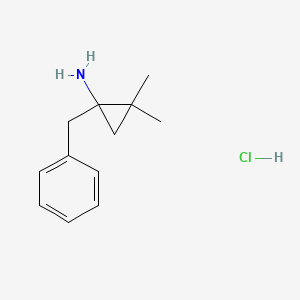

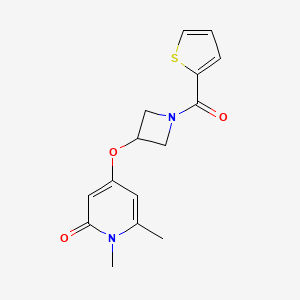

![molecular formula C19H21N5O5S2 B2653843 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 895449-45-3](/img/structure/B2653843.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole scaffold, which is a heterocyclic unit known for its diverse biological activity . This compound is part of a class of molecules that have been studied for their potential as anticancer agents .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones has been synthesized using three-component and three-stage synthetic protocols .Molecular Structure Analysis

The triazole nucleus is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The chemical shift of the NH proton in the III isomer is shifted downfields by 0.30 ppm as compared to the I isomer, which can be explained by intramolecular interactions .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The reaction of 1,2,4-triazole-3-thiones with α-halomethylcarbonyl compounds is a main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles .Wissenschaftliche Forschungsanwendungen

Anticancer and VEGFR-2 Inhibition

Novel sulfonamides containing a 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Among these, some compounds demonstrated significant cytotoxic activity. Further evaluations revealed that specific derivatives are active as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, showcasing more potent activity than the reference drug dasatinib. Molecular docking studies of these active compounds at the VEGFR-2 site highlighted favorable interactions, suggesting promising therapeutic potential (Ghorab et al., 2016).

Antibacterial Applications

The quest for new antibacterial agents led to the synthesis of heterocyclic compounds containing a sulfonamido moiety. These compounds were designed to serve as antibacterial agents, with several demonstrating high activities against bacterial strains. This exploration contributes to the ongoing search for effective treatments against microbial infections (Azab, Youssef, & El-Bordany, 2013).

Green Chemistry Approaches

A green chemistry approach facilitated the efficient synthesis of azole- and benzazole-based sulfonamides in aqueous media. This method emphasizes the importance of sustainable practices in chemical synthesis, yielding moderate to excellent yields of sulfonamide compounds while minimizing environmental impact (Zali-Boeini et al., 2015).

Antifungal and Antimicrobial Potency

Investigations into sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles have unveiled their significant antifungal and antimicrobial activities. These compounds have been compared with commercial fungicides and antibiotics, displaying promising results that could lead to new therapeutic agents. The structure-activity relationships of these compounds were further elucidated through conformational analysis and molecular modeling techniques (Zoumpoulakis et al., 2012).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold have shown diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Zukünftige Richtungen

The thiazolo[3,2-b][1,2,4]triazole scaffold has shown promise in the development of new bioactive molecules, particularly in the field of anticancer research . Future research could focus on further exploring the potential of this scaffold and its derivatives in various pharmacological applications.

Eigenschaften

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5S2/c1-11-17(12(2)29-23-11)31(25,26)20-8-7-14-10-30-19-21-18(22-24(14)19)13-5-6-15(27-3)16(9-13)28-4/h5-6,9-10,20H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMSQYRJPMBUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

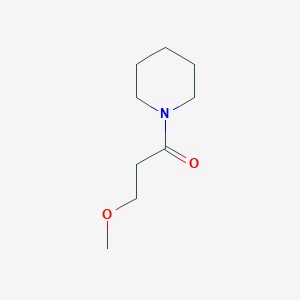

![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)

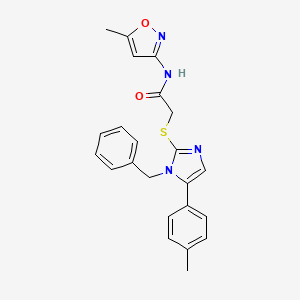

![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)

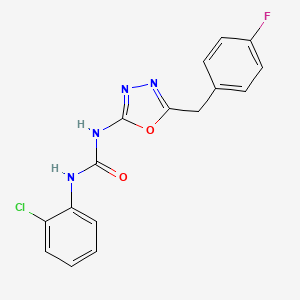

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)

![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)